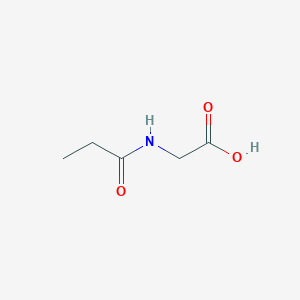

N-Propionylglycin

Übersicht

Beschreibung

Propionylglycine is a compound classified as an acyl glycine. It is formed by the formal condensation of the carboxy group of propionic acid with the amino group of glycine . Acyl glycines are typically minor metabolites of fatty acids, but their excretion can be increased in certain metabolic disorders . Propionylglycine is particularly significant in the context of metabolic diseases such as propionic acidemia .

Wissenschaftliche Forschungsanwendungen

Propionylglycin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Forschung zu Stoffwechselkrankheiten: Es wird verwendet, um Stoffwechselstörungen wie Propionsäure-Acidämie und Methylmalonsäure-Acidämie zu untersuchen.

Arzneimittelentwicklung: Propionylglycin wird verwendet, um die Auswirkungen von Medikamenten auf seinen Stoffwechsel zu beurteilen und potenzielle therapeutische Mittel zu screenen.

Forschung zum Ernährungsumsatz: Es hilft bei der Untersuchung der regulatorischen Auswirkungen von Ernährung und Nahrungsergänzungsmitteln auf seine Spiegel.

Klinische Diagnostik: Die Propionylglycinspiegel werden gemessen, um bei der Diagnose verwandter Stoffwechselkrankheiten zu helfen.

Wirkmechanismus

Propionylglycin übt seine Wirkungen hauptsächlich über seine Rolle in Stoffwechselwegen aus. Es wird durch die Wirkung von Glycin-N-Acyltransferase gebildet, die die Reaktion zwischen Acyl-CoA und Glycin katalysiert, um N-Acylglycin zu bilden . Im Fall der Propionsäure-Acidämie führen Defekte in der Propionyl-CoA-Carboxylase zur Anhäufung von Propionylglycin und anderen toxischen Metaboliten . Diese Anhäufung stört normale Stoffwechselprozesse und führt zu verschiedenen klinischen Manifestationen .

Wirkmechanismus

Target of Action

N-Propionylglycine primarily targets the propionyl-coenzyme A carboxylase (PCC) , a mitochondrial enzyme . This enzyme is composed of two subunits, α (PCCA) and β (PCCB), and plays a crucial role in the propionate metabolism pathway .

Mode of Action

N-Propionylglycine interacts with its target, PCC, to influence the conversion of propionyl-CoA to methylmalonyl-CoA . This interaction is crucial as deficiencies in PCC can lead to an accumulation of toxic metabolites, including propionyl-CoA and organic acids .

Biochemical Pathways

The primary biochemical pathway affected by N-Propionylglycine is the propionate metabolism pathway . In this pathway, PCC catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA . When PCC is deficient, toxic metabolites such as propionyl-CoA, 2-methylcitrate (2-MC), and 3-hydroxypropionate (3-HP) accumulate .

Pharmacokinetics

It’s known that the physicochemical properties of a drug-like molecule can influence its adme properties .

Result of Action

The action of N-Propionylglycine results in the reduction of disease biomarkers such as 3-hydroxypropionate, 2-methylcitrate, propionylcarnitine, and N-propionylglycine . This suggests that N-Propionylglycine can help manage the accumulation of toxic metabolites in conditions like propionic acidaemia .

Biochemische Analyse

Biochemical Properties

N-Propionylglycine is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine . The level of N-Propionylglycine is elevated in patients with propionic acidemia, which is an inherited deficiency of propionyl-CoA carboxylase .

Cellular Effects

N-Propionylglycine has been found to have significant effects on cellular function. For instance, it has been shown to attenuate mitochondrial cysteine redox post-translational modifications and restore endogenous antioxidants in the diabetic heart . Moreover, blood levels of disease biomarkers, including N-Propionylglycine, were reduced after treatment in most patients .

Molecular Mechanism

The molecular mechanism of N-Propionylglycine involves its interaction with various biomolecules. It is involved in the propionate metabolism pathway, where it is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase . Deficiencies in this enzyme lead to an accumulation of toxic metabolites, including N-Propionylglycine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Propionylglycine have been observed to change over time. For example, in a study involving a rat model of type 2 diabetes, N-Propionylglycine was found to maintain ex vivo contractile function in the diabetic setting .

Metabolic Pathways

N-Propionylglycine is involved in the propionate metabolism pathway . It is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase . This pathway is crucial for the metabolism of certain amino acids and lipids .

Subcellular Localization

Given its involvement in the propionate metabolism pathway, it is likely that it is localized in the mitochondria, where this pathway occurs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Propionylglycin kann durch die Reaktion von Glycin mit Propionsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Kondensationsmittels, um die Bildung der Amidbindung zwischen der Carboxygruppe von Propionsäure und der Aminogruppe von Glycin zu erleichtern . Eine gängige Methode beinhaltet die Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP), um die Reaktion zur Vollendung zu bringen .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von Propionylglycin skalierbarere Verfahren wie die Verwendung von kontinuierlichen Durchflussreaktoren umfassen. Diese Reaktoren ermöglichen die präzise Steuerung der Reaktionsbedingungen, einschließlich Temperatur, Druck und Reaktantenkonzentrationen, um Ausbeute und Reinheit zu optimieren . Zusätzlich kann die Verwendung von Biokatalysatoren, wie z. B. Enzymen, untersucht werden, um eine umweltfreundlichere und effizientere Synthese zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Propionylglycin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Propionylglycin kann zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können Propionylglycin in seine entsprechenden Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Propionylgruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Propionsäure und Glycinderivate.

Reduktion: Propanolderivate.

Substitution: Verschiedene N-substituierte Glycinderivate.

Vergleich Mit ähnlichen Verbindungen

Propionylglycin ist Teil der breiteren Klasse der N-Acyl-alpha-Aminosäuren. Ähnliche Verbindungen umfassen:

- N-Butyrylglycin

- N-Acetylglycin

- N-Cinnamoylglycin

Einzigartigkeit

Propionylglycin ist einzigartig aufgrund seiner spezifischen Rolle bei der Diagnose und dem Verständnis von Stoffwechselstörungen wie der Propionsäure-Acidämie. Seine Anhäufung in Körperflüssigkeiten dient als Biomarker für diese Erkrankungen und ist damit ein wertvolles Werkzeug in klinischen und Forschungsumgebungen .

Eigenschaften

IUPAC Name |

2-(propanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMAZEJKVZLLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176098 | |

| Record name | N-Propionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21709-90-0 | |

| Record name | Propionylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21709-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propionylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021709900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21709-90-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPIONYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26615FM8NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

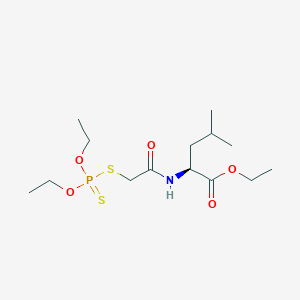

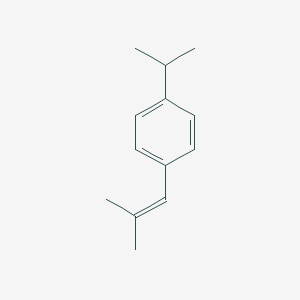

Feasible Synthetic Routes

Q1: What is the clinical significance of propionylglycine?

A1: Propionylglycine is a key biomarker for propionic acidemia (PA), a rare inherited metabolic disorder. [, , , , ] In PA, the body cannot properly break down the amino acid propionic acid, leading to a build-up of propionic acid and its metabolites, including propionylglycine. [, , , ] Elevated levels of these compounds can be detected in urine, serving as diagnostic indicators for PA. [, , , ]

Q2: How is propionylglycine formed in the body?

A2: Propionylglycine is formed through the conjugation of propionic acid with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). [, ] This detoxification process helps to eliminate excess propionic acid. []

Q3: Does the amount of propionylglycine excreted correlate with the severity of propionic acidemia?

A3: Research suggests that individuals with higher levels of urinary propionylglycine might have a milder form of PA, possibly due to enhanced detoxification of propionic acid. [, , ] This observation highlights the potential role of GLYAT in mitigating the severity of PA. []

Q4: How does fasting affect propionylglycine levels in individuals with propionic acidemia?

A4: Studies show that fasting can significantly increase the urinary excretion of propionylglycine in children with propionic acidemia and methylmalonic acidemia. [] This increase is likely due to the breakdown of odd-chain fatty acids during fasting, which contributes to increased propionate production. []

Q5: Can carglumic acid treatment impact propionylglycine levels in PA patients?

A5: While not directly addressing propionylglycine levels, a case study reported that carglumic acid treatment, alongside carnitine supplementation and protein restriction, helped stabilize a neonate with severe PA and prevented metabolic crises. [] This suggests a potential indirect effect on propionylglycine levels through improved metabolic control.

Q6: What analytical methods are used to measure propionylglycine levels?

A6: Gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify and quantify propionylglycine in urine samples. [, , , ] Other techniques include high-performance liquid chromatography (HPLC). []

Q7: Has the molecular structure of propionylglycine been determined?

A7: While the provided abstracts do not delve into the specific spectroscopic data for propionylglycine, its structure can be inferred from its chemical name and relation to other acyl glycines. It is composed of a propionic acid moiety linked to a glycine molecule through an amide bond. Further research on structural databases would provide more detailed information.

Q8: Are there ongoing research efforts related to propionylglycine?

A9: Further research into GLYAT, the enzyme responsible for propionylglycine synthesis, is crucial for understanding its role in propionic acidemia and exploring its potential as a therapeutic target. [] Additionally, investigating the metabolic pathways and factors influencing the excretion of propionylglycine could provide valuable insights into PA pathogenesis and management.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B26046.png)

![2-OXABICYCLO[2.2.1]HEPTAN-3-ONE,1,7,7-TRIMETHYL-](/img/structure/B26053.png)

![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B26064.png)

![6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B26070.png)